molecular formula C23H29N7O2 B2938295 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-(tert-butyl)-4-methylphenoxy)ethanone CAS No. 2034471-25-3

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-(tert-butyl)-4-methylphenoxy)ethanone

Cat. No. B2938295
CAS RN: 2034471-25-3
M. Wt: 435.532
InChI Key: IZTKGSZAVVHYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-(tert-butyl)-4-methylphenoxy)ethanone is a useful research compound. Its molecular formula is C23H29N7O2 and its molecular weight is 435.532. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to pyridazinones, triazoles, and piperazines are pivotal in medicinal chemistry due to their pharmaceutical relevance. For instance, Sallam et al. (2021) detail the synthesis of a pyridazinone analog, emphasizing its structural elucidation through spectroscopic techniques and X-ray diffraction. This highlights the importance of precise synthetic routes and structural confirmation in the development of heterocyclic compounds (Sallam et al., 2021).

Biological Activity

The biological activity of compounds incorporating elements similar to the one of interest reveals their potential in pharmaceutical applications. For example, compounds with a benzodioxan-arylpiperazine structure have been synthesized and evaluated for their alpha(1)-adrenoceptor antagonist activity, contributing to the validation of pharmacophore models for such antagonists (Barbaro et al., 2002). Moreover, Gökçe et al. (2005) investigated pyridazinone derivatives for their analgesic and anti-inflammatory activities, providing insights into the therapeutic potential of these compounds (Gökçe et al., 2005).

Genotoxicity and Safety Evaluation

The assessment of genotoxicity and safety is crucial for the development of new therapeutic agents. Gunduz et al. (2018) explored the genotoxic potential of a compound with a piperazine moiety, identifying bioactivation pathways that could lead to mutagenicity. This study underscores the importance of evaluating the safety profile of new compounds during drug development (Gunduz et al., 2018).

properties

IUPAC Name

2-(2-tert-butyl-4-methylphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O2/c1-17-5-6-19(18(13-17)23(2,3)4)32-14-22(31)29-11-9-28(10-12-29)20-7-8-21(27-26-20)30-16-24-15-25-30/h5-8,13,15-16H,9-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTKGSZAVVHYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-(tert-butyl)-4-methylphenoxy)ethanone

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